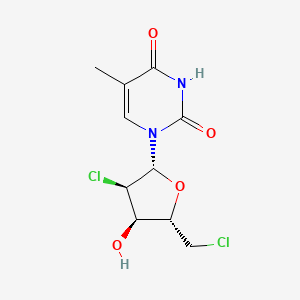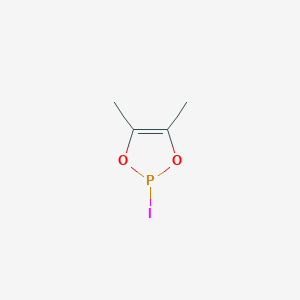methanol CAS No. 88184-95-6](/img/structure/B14403783.png)
[3-(Morpholine-4-sulfonyl)pyridin-4-yl](diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol is a chemical compound that features a morpholine ring, a sulfonyl group, a pyridine ring, and a diphenylmethanol moiety
Preparation Methods
The synthesis of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the diphenylmethanol moiety: This step may involve Grignard reactions or other organometallic methods to attach the diphenylmethanol group to the pyridine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be introduced.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and structural compatibility. The sulfonyl group and morpholine ring play crucial roles in its binding interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar compounds to 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol include:
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure and are widely used in medicinal chemistry.
Piperidine derivatives: Similar to morpholine, piperidine-containing compounds are important in drug design and synthesis.
Diphenylmethanol derivatives: Compounds with the diphenylmethanol moiety are studied for their pharmacological properties and synthetic utility.
The uniqueness of 3-(Morpholine-4-sulfonyl)pyridin-4-ylmethanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Properties
CAS No. |
88184-95-6 |
|---|---|
Molecular Formula |
C22H22N2O4S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(3-morpholin-4-ylsulfonylpyridin-4-yl)-diphenylmethanol |
InChI |
InChI=1S/C22H22N2O4S/c25-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-11-12-23-17-21(20)29(26,27)24-13-15-28-16-14-24/h1-12,17,25H,13-16H2 |
InChI Key |
GTWQDKAAPAOFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


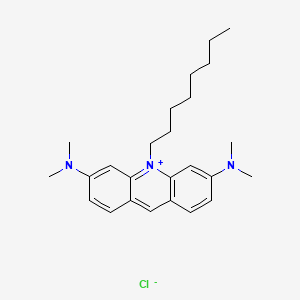

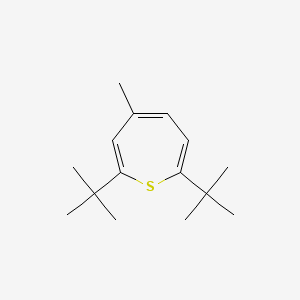
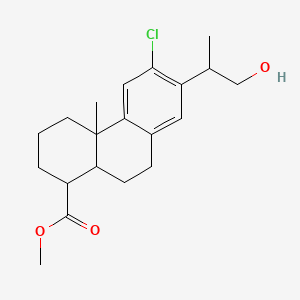
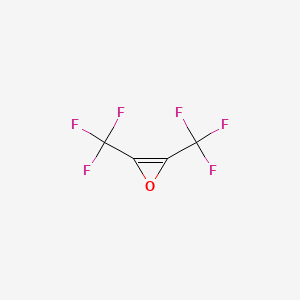
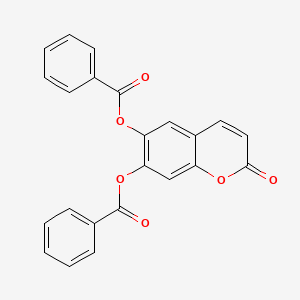
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)

